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ethyl 5-formyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-formyl-1H-pyrazole-4-carboxylate: is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a formyl group at the 5-position and an ethyl ester at the 4-position makes this compound particularly interesting for various synthetic and research applications .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
These can include pathways related to inflammation, cancer, and microbial infections .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how ethyl 5-formyl-1H-pyrazole-4-carboxylate interacts with its targets and exerts its effects
Biochemical Analysis
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation at the 5-position using formic acid or formylating agents . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl 5-carboxy-1H-pyrazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is primarily recognized as an impurity in the drug allopurinol, which is used to treat gout and hyperuricemia. The presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceuticals. Researchers utilize analytical techniques such as high-performance liquid chromatography (HPLC) to quantify and identify impurities in drug formulations.
Key Properties
- Molecular Formula : C7H9N3O3
- Molecular Weight : 183.165 g/mol
- CAS Number : 31055-19-3
While specific research on the biological activity of this compound is limited, it belongs to a class of compounds known for diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The pyrazole ring structure is common in many pharmacologically active compounds, suggesting potential therapeutic applications.
Potential Biological Applications
- Antibacterial Activity : Investigated for effects against various bacterial strains.
- Anti-inflammatory Properties : Explored for potential use in inflammatory conditions.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step synthetic routes. These methods allow for the efficient production of the compound from readily available starting materials, which can be utilized in further chemical research and development of analogs.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparative table highlighting key features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 5-amino-1H-pyrazole-4-carboxylate | Contains amino instead of formylamino group | Enhanced solubility; potential for different biological activity |
Allopurinol | Purine derivative with pyrazole structure | Primarily used for gout treatment; different mechanism of action |
3-Amino-1H-pyrazole | Lacks carboxylic acid functionality | Simpler structure; limited pharmacological applications |
Case Studies and Research Findings
Recent studies have focused on the interaction mechanisms of this compound with various biological targets. These studies often employ molecular docking techniques to predict binding affinities and elucidate pharmacodynamics.
Example Case Study
A study investigating the binding affinity of this compound to xanthine oxidase revealed insights into its potential role as a competitive inhibitor similar to allopurinol. The findings suggest that modifications to the pyrazole structure could enhance its efficacy as a therapeutic agent in managing uric acid levels.
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.
5-Formyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.
1-Phenyl-3-methyl-5-pyrazolone: A different substitution pattern on the pyrazole ring, leading to different chemical properties.
Uniqueness: Ethyl 5-formyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl and an ester group, providing a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields .
Biological Activity
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, focusing on its anti-inflammatory, antimicrobial, and other therapeutic properties.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of approximately 182.18 g/mol. The compound features a pyrazole ring, which is a five-membered nitrogen-containing heterocycle, along with an aldehyde and an ester functional group. This unique structure contributes to its reactivity and potential applications in various fields, particularly in drug development and organic synthesis .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. A study involving a series of pyrazole derivatives demonstrated that modifications at the pyrazole scaffold could enhance anti-inflammatory effects. Specifically, derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed promising results in reducing inflammation in a carrageenan-induced paw edema model .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | Activity Level (IC50) | Reference |
---|---|---|
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant | |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Moderate |
2. Antimicrobial Activity
This compound has also shown potential antimicrobial properties. Studies suggest that derivatives of this compound can exhibit both antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents .
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Its mechanism may include enzyme inhibition or activation, modulation of cell signaling pathways, and alterations in gene expression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anti-inflammatory Activity : A study evaluated a series of novel pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that certain substitutions on the pyrazole ring significantly improved anti-inflammatory activity compared to control groups .
- Antimicrobial Evaluation : Research demonstrated that derivatives of this compound exhibited promising antimicrobial activities against various pathogens, suggesting potential applications in treating infections .
Properties
CAS No. |
56563-30-5 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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